molecular formula C5H7B B1625124 1-Bromospiro[2.2]pentane CAS No. 75522-03-1

1-Bromospiro[2.2]pentane

Cat. No. B1625124
CAS RN: 75522-03-1
M. Wt: 147.01 g/mol
InChI Key: PCOQWADEUQYEKD-UHFFFAOYSA-N
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Description

1-Bromospiro[2.2]pentane is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structural and chemical properties. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure with two nonadjacent rings that share a single atom. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of 1-Bromospiro[2.2]pentane are discussed below.

Scientific Research Applications

Dermatological Applications of Diols

Pentane-1,5-diol, a compound within the same family as 1-Bromospiro[2.2]pentane, has been explored for its efficacy, safety, and chemical characteristics in dermatology. It is found to be an effective agent in pharmaceutical formulations for topical administration due to its drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity compared to other diols. Its low cost and favorable properties make it an attractive substance for use in dermatological applications (Jacobsson Sundberg & Faergemann, 2008).

Environmental Impact of Pharmaceutical Substances

The environmental exposure of pharmaceutical substances, such as antibiotics and their fate and effects in the environment, has been reviewed. These substances, developed to perform a biological effect, can become environmental micropollutants. The review emphasizes the need for further research to assess the environmental risk of exposing medical substances to the environment (Halling‐Sørensen et al., 1998).

Analgesic Applications

Flupirtine, a novel non-opiate centrally acting analgesic agent with muscle relaxant properties, is advocated for use in various pain states. Its efficacy and safety profile, compared to traditional analgesics, highlight the potential for developing new, effective pain management options with fewer adverse effects (Friedel & Fitton, 1993).

Methods for Measuring Ethane and Pentane

The development and validation of methods for measuring ethane and pentane in expired air from rats and humans are outlined, demonstrating the importance of standardized methods for the assessment of in vivo lipid peroxidation. This research underscores the potential for novel diagnostic and research tools in studying oxidative stress and its physiological implications (Knutson, Handelman, & Viteri, 2000).

properties

IUPAC Name

2-bromospiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-3-5(4)1-2-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQWADEUQYEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445284
Record name AG-H-01017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromospiro[2.2]pentane

CAS RN

75522-03-1
Record name AG-H-01017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromospiro[2.2]pentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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